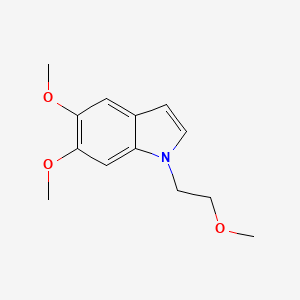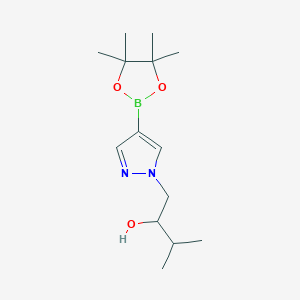
2-(N-methylanilino)-4,4-diphenyl-1H-imidazol-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methyl(phenyl)amino)-4,4-diphenyl-1H-imidazol-5(4H)-one is a heterocyclic compound belonging to the imidazole family. Imidazoles are known for their wide range of applications in medicinal chemistry, organic synthesis, and materials science. This particular compound features a unique structure with a methyl(phenyl)amino group and two diphenyl groups attached to the imidazole ring, making it an interesting subject for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methyl(phenyl)amino)-4,4-diphenyl-1H-imidazol-5(4H)-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of benzil with benzylamine and ammonium acetate in acetic acid, followed by cyclization to form the imidazole ring . The reaction conditions often require refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-(Methyl(phenyl)amino)-4,4-diphenyl-1H-imidazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, thiols, and amines in the presence of suitable catalysts.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives with various functional groups.
Scientific Research Applications
2-(Methyl(phenyl)amino)-4,4-diphenyl-1H-imidazol-5(4H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 2-(Methyl(phenyl)amino)-4,4-diphenyl-1H-imidazol-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-4,4-diphenyl-1H-imidazol-5(4H)-one: Lacks the methyl(phenyl)amino group, resulting in different chemical and biological properties.
2-(Methyl(phenyl)amino)-1H-imidazol-5(4H)-one: Lacks the diphenyl groups, affecting its stability and reactivity.
Uniqueness
2-(Methyl(phenyl)amino)-4,4-diphenyl-1H-imidazol-5(4H)-one is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both methyl(phenyl)amino and diphenyl groups enhances its potential for diverse applications in various fields .
Properties
CAS No. |
26975-85-9 |
|---|---|
Molecular Formula |
C22H19N3O |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
2-(N-methylanilino)-4,4-diphenyl-1H-imidazol-5-one |
InChI |
InChI=1S/C22H19N3O/c1-25(19-15-9-4-10-16-19)21-23-20(26)22(24-21,17-11-5-2-6-12-17)18-13-7-3-8-14-18/h2-16H,1H3,(H,23,24,26) |
InChI Key |
HWRAWHUGKNZBHK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)C2=NC(C(=O)N2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


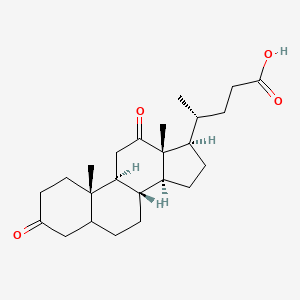
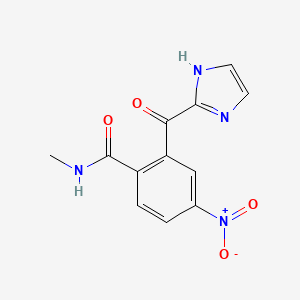


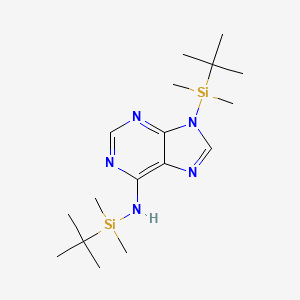


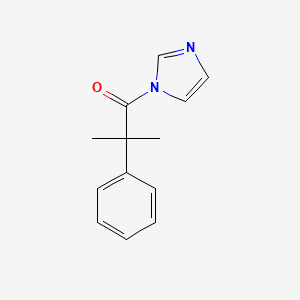
![[4-(1H-Benzimidazol-2-yl)phenyl]acetic acid](/img/structure/B12938973.png)
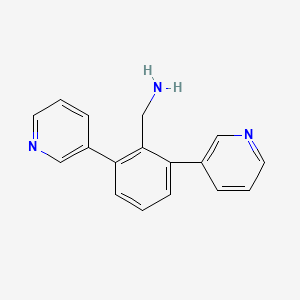
![6-(4H-1,2,4-Triazol-4-yl)-3-azabicyclo[3.1.0]hexane](/img/structure/B12938982.png)
